molecular formula C11H18ClNO3 B12437817 2,3,4-Trimethoxyphenethylamine hydrochloride CAS No. 3166-75-4

2,3,4-Trimethoxyphenethylamine hydrochloride

Cat. No.: B12437817
CAS No.: 3166-75-4
M. Wt: 247.72 g/mol
InChI Key: YIWSDEGXQDAAKU-UHFFFAOYSA-N
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Description

It is structurally related to the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine) but differs in the arrangement of methoxy substituents. The compound has been synthesized via reactions involving trimethoxy-substituted precursors and hydrochloric acid neutralization, yielding a white crystalline product . Pharmacological studies indicate that it exhibits minimal psychoactive effects at doses up to 400 mg, contrasting sharply with its more potent analog mescaline .

Properties

CAS No.

3166-75-4

Molecular Formula

C11H18ClNO3

Molecular Weight

247.72 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-7-12)10(14-2)11(9)15-3;/h4-5H,6-7,12H2,1-3H3;1H

InChI Key

YIWSDEGXQDAAKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)OC)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trimethoxyphenethylamine hydrochloride typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide. The intermediate product, 1,2,3-trimethoxybenzene, undergoes a formylation reaction with a Vilsmeier-Haack reagent to produce 2,3,4-trimethoxybenzaldehyde . This aldehyde is then reduced to the corresponding alcohol, which is subsequently converted to the amine through reductive amination.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of phase-transfer catalysts and continuous flow reactors can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenethylamines .

Scientific Research Applications

Psychoactive Effects

Research indicates that 2,3,4-trimethoxyphenethylamine hydrochloride may exhibit psychoactive effects similar to other psychedelics by acting as a serotonin receptor agonist. Specifically, it is believed to interact with the 5-HT_2A receptor, which is associated with psychedelic experiences. Studies on related compounds like mescaline suggest that these interactions may lead to altered states of consciousness and sensory perception .

Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts:

  • Mental Health Treatment : There is growing interest in the use of psychedelics for treating mental health disorders such as depression and PTSD. The compound's psychoactive properties may contribute to therapeutic outcomes through mechanisms involving neuroplasticity and emotional processing.
  • Pain Management : Some studies suggest that psychedelics can modulate pain perception. The analgesic properties of phenethylamines might be harnessed for pain management therapies.

Case Studies

  • Psychedelic-Assisted Therapy : A case study involving patients with treatment-resistant depression highlighted the potential benefits of psychedelic-assisted therapy using compounds like this compound. Participants reported significant reductions in depressive symptoms following treatment sessions .
  • Neuroscience Research : Investigations into the neural mechanisms underlying the effects of psychedelics have utilized this compound to study changes in brain connectivity and serotonin receptor activity. These studies aim to elucidate how psychedelics can facilitate therapeutic change in mental health conditions .

Comparative Analysis with Related Compounds

Compound NameChemical StructurePsychoactive PropertiesTherapeutic Applications
This compoundStructureModerateMental health treatment, pain relief
MescalineStructureHighMental health treatment
IsomescalineStructureModerateResearch on psychoactive effects

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxyphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neural pathways, resulting in its psychoactive effects . The compound’s molecular targets include various receptors and enzymes involved in neurotransmission .

Comparison with Similar Compounds

3,4,5-Trimethoxyphenethylamine Hydrochloride (Mescaline)

  • Molecular Formula: C₁₁H₁₇NO₃·HCl
  • Molecular Weight : 211.26 g/mol
  • Substituents : Methoxy groups at 3-, 4-, and 5-positions.
  • Pharmacology : Potent psychedelic effects at 200–500 mg due to serotonin receptor (5-HT₂A) agonism.
  • Key Difference : The 3,4,5-trimethoxy configuration enhances receptor binding affinity, whereas the 2,3,4-isomer (IM) shows negligible activity .

2,3,4-Trimethoxyphenethylamine Hydrochloride (IM)

  • Molecular Formula: Presumed C₁₁H₁₇NO₃·HCl (analogous to mescaline).
  • Substituents : Methoxy groups at 2-, 3-, and 4-positions.
  • Pharmacology: No observable psychoactive effects at 300–400 mg, suggesting steric hindrance or reduced receptor affinity due to methoxy positioning .
Parameter 2,3,4-Trimethoxy 3,4,5-Trimethoxy (Mescaline)
CAS No. Not specified 54-04-6
Psychoactive Dose Threshold >400 mg (inactive) 200–500 mg (active)
Receptor Interaction Minimal Strong 5-HT₂A agonism
Melting Point Not reported 35–36°C

Other Substituted Phenethylamines

3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA)

  • Molecular Formula: C₉H₁₁NO₂·HCl
  • CAS No.: 15205-27-3
  • Substituents : Methylenedioxy ring at 3,4-positions.
  • Pharmacology: Structurally analogous to MDMA but lacks the methyl group on the amine. Limited data on bioactivity.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl)

  • Molecular Formula: C₈H₁₁NO₂·HCl
  • CAS No.: 62-31-7
  • Substituents : Hydroxyl groups at 3,4-positions.
  • Pharmacology: Endogenous neurotransmitter with roles in motor control and reward systems. Polar hydroxyl groups increase water solubility compared to methoxy analogs.

Tyramine Hydrochloride

  • Molecular Formula: C₈H₁₁NO·HCl
  • CAS No.: 60-19-5
  • Substituents : Hydroxyl group at 4-position.
  • Pharmacology : Indirect sympathomimetic agent; lacks psychedelic properties.
Compound Substituents Key Pharmacological Feature
2,3,4-Trimethoxy 2,3,4-OCH₃ Inactive at tested doses
Dopamine HCl 3,4-OH Neurotransmitter activity
MDPEA 3,4-methylenedioxy Structural analog of MDMA

Halogenated and Fluorinated Analogs

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylamine Hydrochloride

  • Molecular Formula: C₉H₁₀F₃NO·HCl
  • CAS No.: 65686-77-3
  • Substituents : Trifluoromethyl and methoxy groups.

3-Fluoro Deschloroketamine Hydrochloride

  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • CAS No.: 2657761-24-3
  • Substituents : Fluorine at 3-position.
  • Application : Analgesic research; distinct from phenethylamines in structure and mechanism.

Structural-Activity Relationship (SAR) Insights

  • Methoxy Positioning : The 3,4,5-trimethoxy configuration (mescaline) optimizes receptor binding, while 2,3,4-substitution disrupts interaction .
  • Polar Groups : Hydroxyl substitutions (e.g., dopamine) increase polarity and alter target specificity compared to lipophilic methoxy groups.
  • Halogenation : Fluorine or chlorine substitutions (e.g., 2,2,2-Trifluoro analogs) may enhance metabolic stability but reduce CNS penetration .

Biological Activity

2,3,4-Trimethoxyphenethylamine hydrochloride is a phenethylamine derivative that has garnered attention for its potential biological activities, particularly in relation to its interaction with serotonin receptors. This compound is structurally related to mescaline and other psychoactive substances, which are known for their hallucinogenic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical formula of this compound is C11H18ClNO3\text{C}_{11}\text{H}_{18}\text{ClNO}_{3}. The presence of three methoxy groups on the phenethylamine backbone significantly influences its pharmacological properties.

Receptor Interaction

Recent studies have explored the receptor binding profiles of compounds similar to 2,3,4-Trimethoxyphenethylamine. These compounds often exhibit affinity for various serotonin receptors, particularly the 5-HT_2A receptor. The binding affinities of related phenethylamines have been reported with KiK_i values ranging from 8 to 1700 nM at the 5-HT_2A receptor, indicating moderate to high affinity .

Table 1: Binding Affinities of Related Compounds

Compound5-HT_2A KiK_i (nM)5-HT_1A KiK_i (nM)5-HT_2C KiK_i (nM)
2,3,4-TrimethoxyphenethylamineTBDTBDTBD
TMA-2 (2,4,5-trimethoxyamphetamine)8>2700TBD
MescalineTBDTBDTBD

Pharmacological Effects

The pharmacological effects of this compound are largely inferred from studies on structurally similar compounds. These substances typically produce psychedelic effects through agonistic action at serotonin receptors. The activation of the 5-HT_2A receptor is particularly associated with visual and sensory distortions.

Case Studies

  • Psychoactive Effects : Anecdotal reports and some clinical observations suggest that compounds in this class can induce altered states of consciousness similar to those produced by mescaline and other psychedelics. Users have reported experiences ranging from enhanced sensory perception to profound introspective insights.
  • Toxicity Assessments : Research has indicated that derivatives of phenethylamines can exhibit cytotoxic effects in vitro. A study focusing on the in vitro toxicity profiles of various psychedelic compounds found that certain modifications in their structure could significantly increase cytotoxicity in neuronal cell lines .

Safety and Toxicity

The safety profile of this compound remains inadequately characterized. However, studies on related compounds suggest potential risks including:

  • Cytotoxicity : Increased cell death rates in certain concentrations.
  • Metabolic Interactions : Inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6) has been noted as a mechanism influencing toxicity .

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